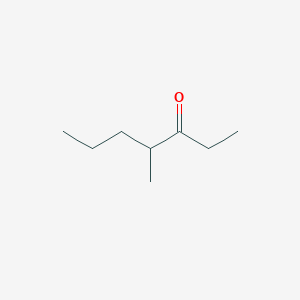

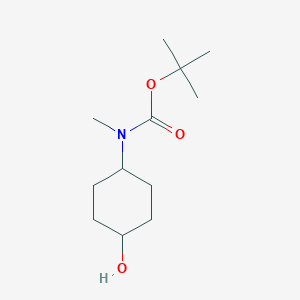

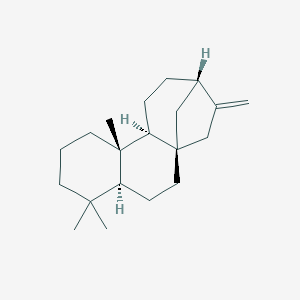

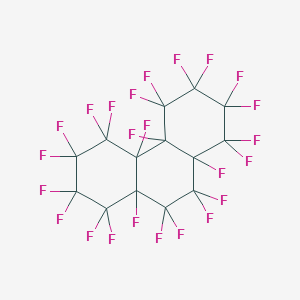

![molecular formula C13H16O3 B036296 2,4-Dioxaspiro[5.5]undéc-8-ène, 3-(2-furanyl)- CAS No. 80449-31-6](/img/structure/B36296.png)

2,4-Dioxaspiro[5.5]undéc-8-ène, 3-(2-furanyl)-

Vue d'ensemble

Description

Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury.

Applications De Recherche Scientifique

Chimie computationnelle

Des études computationnelles pourraient explorer les propriétés électroniques et structurales de ce composé, prédisant sa réactivité et sa stabilité, ce qui est crucial pour toutes les applications mentionnées ci-dessus.

Chacun de ces domaines peut bénéficier des propriétés uniques du 2,4-Dioxaspiro[5.5]undéc-8-ène, 3-(2-furanyl)-, en tirant parti de sa structure et de sa réactivité pour faire progresser les connaissances scientifiques et les applications. La polyvalence du composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique .

Mécanisme D'action

Target of Action

The primary target of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is trypsin , a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion and inflammation.

Mode of Action

Ulinastatin acts as a trypsin inhibitor . It binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting its proteolytic activity . This interaction results in the modulation of the inflammatory response.

Biochemical Pathways

The inhibition of trypsin by Ulinastatin affects various biochemical pathways, primarily those involved in inflammation and digestion . By inhibiting trypsin, Ulinastatin can prevent the activation of other proteases in the cascade, thereby reducing inflammation and tissue damage.

Pharmacokinetics

It is likely absorbed in the gut, distributed throughout the body, metabolized by proteolytic enzymes, and excreted via the kidneys .

Result of Action

The primary result of Ulinastatin’s action is the reduction of inflammation . By inhibiting trypsin, it prevents the activation of inflammatory cascades, thereby reducing inflammation and associated tissue damage .

Action Environment

The action of Ulinastatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of Ulinastatin to trypsin . Furthermore, the presence of other proteases can influence the efficacy of Ulinastatin, as they may compete with trypsin for binding to Ulinastatin .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- plays a significant role in biochemical reactions by inhibiting serine proteases, such as trypsin and chymotrypsin. These enzymes are involved in various physiological processes, including digestion, inflammation, and blood coagulation. By inhibiting these enzymes, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- helps regulate these processes and maintain homeostasis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent their activity .

Cellular Effects

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been shown to have various effects on different cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the apoptosis of vascular smooth muscle cells by modulating the Sirt1/FoxO3a pathway . Additionally, it can influence the expression of genes involved in inflammation and immune response, thereby reducing inflammation and promoting tissue repair .

Molecular Mechanism

The molecular mechanism of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its interaction with serine proteases. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition prevents the enzymes from cleaving their substrates, thereby regulating various physiological processes. Additionally, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of serine proteases and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Therefore, it is important to carefully determine the optimal dosage for therapeutic applications.

Metabolic Pathways

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is involved in various metabolic pathways, including those related to inflammation and immune response . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, it can inhibit the activity of serine proteases, thereby reducing the production of inflammatory mediators and promoting tissue repair .

Transport and Distribution

Within cells and tissues, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can be found in the cytoplasm, where it inhibits serine proteases and regulates cellular processes .

Propriétés

IUPAC Name |

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001247 | |

| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80449-31-6, 80449-32-7, 80499-32-7 | |

| Record name | Ulinastatin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.